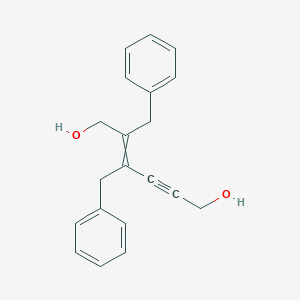
2,3-Dibenzylhex-2-en-4-yne-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibenzylhex-2-en-4-yne-1,6-diol: is an organic compound with the molecular formula C20H20O2. It contains 20 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The structure of this compound includes 23 non-hydrogen bonds, 14 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 2 hydroxyl groups, and 2 primary alcohols
Méthodes De Préparation
The synthesis of 2,3-Dibenzylhex-2-en-4-yne-1,6-diol can be achieved through various synthetic routes. One common method involves the reaction of benzyl bromide with hex-2-en-4-yne-1,6-diol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2,3-Dibenzylhex-2-en-4-yne-1,6-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride or sodium methoxide, leading to the formation of new derivatives.
Addition: The triple bond in the compound can participate in addition reactions with halogens or hydrogen halides to form dihalides or haloalkenes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction may produce diols.
Applications De Recherche Scientifique
2,3-Dibenzylhex-2-en-4-yne-1,6-diol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Research into the compound’s pharmacological effects could lead to the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable tool in medicinal chemistry.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals, polymers, and materials with unique characteristics.
Mécanisme D'action
The mechanism of action of 2,3-Dibenzylhex-2-en-4-yne-1,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic rings and triple bond may also participate in π-π interactions and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2,3-Dibenzylhex-2-en-4-yne-1,6-diol can be compared with other similar compounds, such as:
Hex-2-yne-1,6-diol: This compound has a similar backbone but lacks the benzyl groups.
2,3-Dibenzylhexane-1,6-diol: This compound has a saturated backbone, which affects its chemical properties and reactivity. It may undergo different types of reactions compared to the unsaturated analog.
2,3-Dibenzylhex-2-en-4-yne:
The uniqueness of this compound lies in its combination of aromatic rings, hydroxyl groups, and a triple bond, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
760202-56-0 |
|---|---|
Formule moléculaire |
C20H20O2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2,3-dibenzylhex-2-en-4-yne-1,6-diol |
InChI |
InChI=1S/C20H20O2/c21-13-7-12-19(14-17-8-3-1-4-9-17)20(16-22)15-18-10-5-2-6-11-18/h1-6,8-11,21-22H,13-16H2 |
Clé InChI |
HAOFMIBRLXNCDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=C(CC2=CC=CC=C2)C#CCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


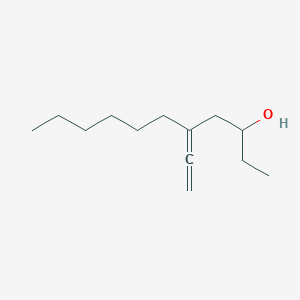
![4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol](/img/structure/B14229767.png)
![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
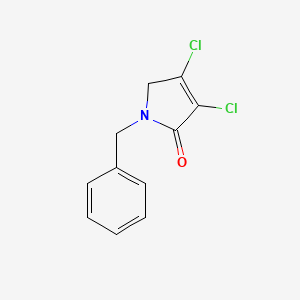

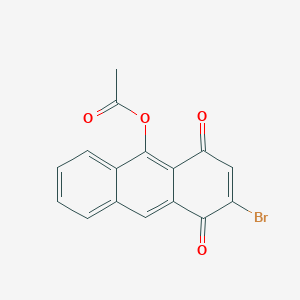
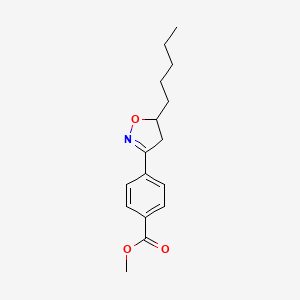
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)
![Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate](/img/structure/B14229809.png)
![Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14229812.png)
![([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane](/img/structure/B14229819.png)
![N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14229822.png)
![[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14229830.png)
![4H-Imidazo[1,2-C][1,3,5]thiadiazine](/img/structure/B14229836.png)
